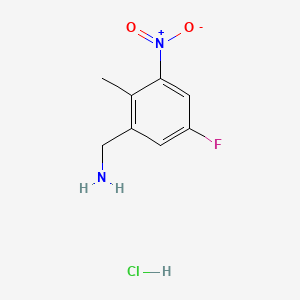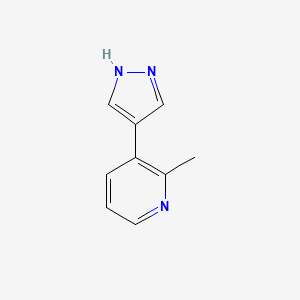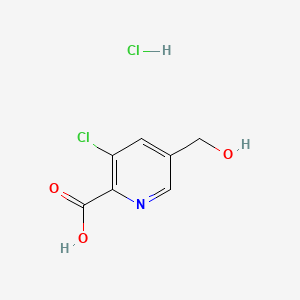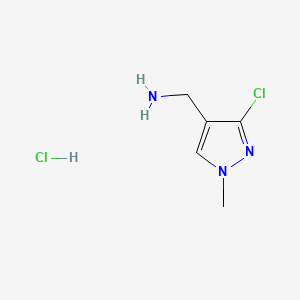
1,3-Dioxoisoindolin-2-yl 4-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dioxoisoindolin-2-yl 4-methylbenzoate is an organic compound characterized by the presence of an isoindoline nucleus and carbonyl groups at positions 1 and 3.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxoisoindolin-2-yl 4-methylbenzoate typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. One commonly employed approach is the Cross Dehydrogenative Coupling (CDC) of aldehydes with N-hydroxyimides by visible light photoredox catalysis . The general procedure involves:
- An oven-dried test tube equipped with a stir bar is charged with [Ru(bpy)3]Cl2·6H2O (2 mol%) and N-hydroxyimide (0.2 mmol).
- The tube is sealed with a Teflon screw cap, before aldehyde (0.4 mmol) and dry CH3CN (2 mL) are added to it.
- The orange reaction mixture is irradiated at room temperature with an 18 W blue LED bulb at a distance of approximately 8 cm for a specific time.
- After the reaction is complete, the solution is concentrated, and the residue is purified by silica gel flash chromatography to afford the corresponding products.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dioxoisoindolin-2-yl 4-methylbenzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups or other reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
1,3-Dioxoisoindolin-2-yl 4-methylbenzoate has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1,3-Dioxoisoindolin-2-yl 4-methylbenzoate involves its interaction with specific molecular targets and pathways. For example, it has been identified as a dual cholinesterase and beta-secretase inhibitor, which makes it a potential candidate for the treatment of Alzheimer’s disease . The compound exerts its effects by inhibiting the activity of these enzymes, thereby reducing the breakdown of acetylcholine and amyloid-beta peptides.
Comparación Con Compuestos Similares
1,3-Dioxoisoindolin-2-yl 4-methylbenzoate can be compared with other similar compounds, such as:
1,3-Dioxoisoindolin-2-yl benzoate: Similar structure but lacks the methyl group on the benzoate ring.
1,3-Dioxoisoindolin-2-yl 4-methoxybenzoate: Contains a methoxy group instead of a methyl group on the benzoate ring.
Methyl 5-(1,3-dioxoisoindolin-2-yl)-4-oxopentanoate: A related compound with a different ester group.
Propiedades
Fórmula molecular |
C16H11NO4 |
|---|---|
Peso molecular |
281.26 g/mol |
Nombre IUPAC |
(1,3-dioxoisoindol-2-yl) 4-methylbenzoate |
InChI |
InChI=1S/C16H11NO4/c1-10-6-8-11(9-7-10)16(20)21-17-14(18)12-4-2-3-5-13(12)15(17)19/h2-9H,1H3 |
Clave InChI |
PQYOFAMZQLJULV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 4-methyl-3-oxobicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B13472018.png)



![5-(tert-Butyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B13472043.png)



![1-[5-(Trifluoromethyl)-1,3-thiazol-2-yl]methanamine hydrochloride](/img/structure/B13472054.png)



